2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine
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Overview
Description
2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine is a chemical compound with the molecular formula C7H10ClN3O2S. It is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine typically involves the reaction of 6-chloro-2-(methylsulfonyl)pyrimidine with ethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanamine include other pyrimidine derivatives such as:
- 6-Chloro-2-(methylsulfonyl)pyrimidine
- 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethanol
- 2-(6-Chloro-2-(methylsulfonyl)pyrimidin-4-yl)ethylamine
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows it to interact uniquely with biological targets. This unique interaction can result in distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C7H10ClN3O2S |
---|---|
Molecular Weight |
235.69 g/mol |
IUPAC Name |
2-(6-chloro-2-methylsulfonylpyrimidin-4-yl)ethanamine |
InChI |
InChI=1S/C7H10ClN3O2S/c1-14(12,13)7-10-5(2-3-9)4-6(8)11-7/h4H,2-3,9H2,1H3 |
InChI Key |
YKJVGPOGMBFZAK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)CCN |
Origin of Product |
United States |
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